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Cat. No.: B160980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(2-(Diethylcarbamoyl)phenyl)boronic acid, also known as N,N-Diethyl-2-boronobenzamide,

is a synthetically versatile organic compound of increasing interest in medicinal chemistry and

materials science. As a bifunctional molecule, it incorporates a reactive boronic acid moiety and

a robust diethylcarbamoyl directing group. This guide provides a comprehensive overview of its

molecular structure, spectroscopic signature, and a detailed experimental protocol for its

synthesis. The unique arrangement of its functional groups makes it a valuable building block

for creating complex molecular architectures, particularly through transition-metal-catalyzed

cross-coupling reactions.

Molecular Structure and Properties
(2-(Diethylcarbamoyl)phenyl)boronic acid is an aromatic compound featuring a phenyl ring

substituted at the ortho-positions with a boronic acid group [-B(OH)₂] and a diethylcarbamoyl

group [-C(=O)N(CH₂CH₃)₂]. The amide functionality can influence the electronic properties and

reactivity of the boronic acid through steric and electronic effects.

Table 1: Physicochemical Properties of (2-(Diethylcarbamoyl)phenyl)boronic acid
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Property Value Reference(s)

CAS Number 129112-21-6 [1][2]

Molecular Formula C₁₁H₁₆BNO₃ [1]

Molecular Weight 221.06 g/mol [2]

Appearance
White to off-white solid or

powder
[1]

Purity Typically ≥95% [3]

SMILES
O=C(C1=CC=CC=C1B(O)O)N

(CC)CC
[2]

Storage Conditions Inert atmosphere, 2-8°C [2]

Spectroscopic Characterization
The structural identity and purity of (2-(Diethylcarbamoyl)phenyl)boronic acid are confirmed

through various spectroscopic techniques. While specific experimental spectra for this exact

compound are not widely published in peer-reviewed literature, the expected data can be

reliably predicted based on the analysis of its constituent functional groups and data from

closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework. Due to the

restricted rotation around the amide C-N bond, the signals for the ethyl protons (CH₂ and CH₃)

may appear as broad or distinct resonances at room temperature.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 - 8.2 Multiplet 1H
Ar-H (ortho to -

B(OH)₂)

~ 7.2 - 7.6 Multiplet 3H Ar-H

~ 5.5 - 6.5 Broad Singlet 2H B(OH)₂

~ 3.5 (broad) Quartet / Broad 2H N(CH₂CH₃)

~ 3.2 (broad) Quartet / Broad 2H N(CH₂CH₃)

~ 1.2 (broad) Triplet / Broad 3H N(CH₂CH₃)

~ 1.1 (broad) Triplet / Broad 3H N(CH₂CH₃)

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm) Assignment

~ 168 - 172 C=O (Amide)

~ 135 - 145 Ar-C (ipso- to amide)

~ 130 - 135 Ar-CH

~ 125 - 130 Ar-CH

Not observed or broad Ar-C (ipso- to boron)

~ 43 N(CH₂CH₃)

~ 39 N(CH₂CH₃)

~ 14 N(CH₂CH₃)

~ 13 N(CH₂CH₃)

¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum is characteristic for the hybridization state of

the boron atom. For a trigonal planar sp²-hybridized boronic acid, a single broad resonance is
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expected in the range of δ 27-33 ppm.[4] The precise chemical shift can be influenced by

solvent and pH.[5][6]

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

~ 3500 - 3200 O-H Stretch (broad) Boronic acid (-B(OH)₂)

~ 1630 - 1610 C=O Stretch (strong) Tertiary Amide

~ 1380 - 1330 B-O Stretch Boronic acid

~ 1250 - 1200 C-N Stretch Tertiary Amide

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray

ionization (ESI), the expected molecular ion peaks would be:

[M+H]⁺: m/z ≈ 222.13

[M+Na]⁺: m/z ≈ 244.11

Experimental Protocols: Synthesis
A robust and common method for the synthesis of arylboronic acids involves the reaction of an

organometallic intermediate (like a Grignard or organolithium reagent) with a borate ester,

followed by acidic hydrolysis.[7] The synthesis of (2-(Diethylcarbamoyl)phenyl)boronic acid
can be achieved via the borylation of N,N-diethyl-2-bromobenzamide.

Synthesis of Starting Material: N,N-Diethyl-2-
bromobenzamide
The precursor amide can be synthesized from 2-bromobenzoyl chloride and diethylamine.
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Protocol:

To a stirred solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane

(DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2

eq).

Slowly add diethylamine (1.1 eq) dropwise, maintaining the temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous

NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield pure N,N-

diethyl-2-bromobenzamide.[8][9]

Synthesis of (2-(Diethylcarbamoyl)phenyl)boronic acid
This protocol describes a lithium-halogen exchange followed by borylation.

Materials:

N,N-Diethyl-2-bromobenzamide (1.0 eq)

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

Triisopropyl borate (1.2 eq)

1 M Hydrochloric acid (HCl)

Protocol:
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Dissolve N,N-diethyl-2-bromobenzamide in anhydrous THF in a flame-dried, three-neck

round-bottom flask under an inert atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.

Add n-BuLi solution dropwise via syringe over 15 minutes, ensuring the internal temperature

remains below -70 °C. A color change is typically observed, indicating the formation of the

organolithium species.

Stir the mixture at -78 °C for 1 hour.

Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours,

then allow it to warm slowly to room temperature overnight.

Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~1-2).

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the

boronate ester.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers and wash with brine.

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary

evaporation.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethyl acetate/hexanes) or by trituration with diethyl ether to afford (2-
(Diethylcarbamoyl)phenyl)boronic acid as a solid.
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Step 1: Amide Formation
Step 2: Borylation

2-Bromobenzoyl
Chloride

N,N-Diethyl-2-bromobenzamide

 DCM, Et3N, 0°C to RT

Diethylamine
(2-(Diethylcarbamoyl)phenyl)boronic

acid

 1) n-BuLi, THF, -78°C
 2) B(O-iPr)3

 3) 1M HCl (Hydrolysis)

n-Butyllithium Triisopropyl Borate

Click to download full resolution via product page

Caption: Synthetic workflow for (2-(Diethylcarbamoyl)phenyl)boronic acid.

Applications in Research and Drug Development
Boronic acids are a privileged class of compounds in drug discovery, famously exemplified by

the proteasome inhibitor bortezomib.[7] They can act as reversible covalent inhibitors by

forming stable, yet reversible, bonds with diols present in biological targets like sugars or serine

residues in enzyme active sites.

The title compound, (2-(Diethylcarbamoyl)phenyl)boronic acid, serves as a valuable building

block in several key areas:

Directed Ortho Metalation (DoM): The N,N-diethylcarbamoyl group is a powerful directed

metalation group (DMG). It can chelate to an organolithium base, directing deprotonation

specifically to the ortho position (the 6-position of the ring). This allows for subsequent

functionalization at that site, providing a route to highly substituted aromatic compounds.

Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a key participant in palladium-

catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the formation of C-C bonds
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by coupling with aryl or vinyl halides, providing access to complex biaryl structures that are

common motifs in pharmaceuticals.

Fragment-Based Drug Discovery: As a fragment containing both a hydrogen bond acceptor

(amide) and a covalent warhead (boronic acid), it can be used in fragment-based screening

to identify new binding interactions with therapeutic targets.

(2-(Diethylcarbamoyl)phenyl)boronic acid
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Caption: Key functional groups and their synthetic applications.

Conclusion
(2-(Diethylcarbamoyl)phenyl)boronic acid is a key synthetic intermediate whose structure

allows for diverse and regioselective chemical transformations. Its utility in both directed

metalation and cross-coupling reactions makes it a powerful tool for the synthesis of complex,

polysubstituted aromatic compounds relevant to pharmaceutical and materials science

research. This guide provides the foundational chemical data and a reliable synthetic protocol

to facilitate its use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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